BenchChemオンラインストアへようこそ!

ZOSUQUIDAR

P-glycoprotein inhibition Multidrug resistance reversal Potency comparison

Zosuquidar is a third-generation P-gp modulator engineered to overcome the potency and selectivity limitations of first- and second-generation agents. With a Ki of ~59 nM and no significant cross-inhibition of MRP1, MRP2, BCRP, or CYP enzymes at effective concentrations, it enables unambiguous P-gp efflux assignment at low, non-cytotoxic levels (0.5–3 µM). This makes it the definitive reference standard for MDR reversal studies, blood-brain barrier penetration assays (rodent models show dramatic increases in brain-to-plasma ratios of P-gp substrates), and Caco-2/MDCK-MDR1 transporter screening—ensuring reproducible, publication-grade data without confounding off-target effects.

Molecular Formula C32H31F2N3O2
Molecular Weight 527.612
CAS No. 167354-40-7
Cat. No. B1143077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZOSUQUIDAR
CAS167354-40-7
Molecular FormulaC32H31F2N3O2
Molecular Weight527.612
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zosuquidar (LY335979) for Multidrug Resistance Reversal: A Selective Third-Generation P-gp Inhibitor


Zosuquidar (LY335979) is a third-generation, highly selective modulator of the ATP-binding cassette transporter P-glycoprotein (P-gp; ABCB1), developed to reverse multidrug resistance (MDR) in cancer by competitively inhibiting substrate binding and efflux [1]. It is a potent inhibitor of P-gp, with a reported Ki of approximately 59-60 nM in cell-free assays, and does not significantly modulate the related transporters MRP1, MRP2, or BCRP at concentrations that fully inhibit P-gp [2].

Why Zosuquidar Cannot Be Substituted by First-Generation P-gp Inhibitors


Zosuquidar's third-generation design addresses critical limitations of first- and second-generation P-gp modulators, such as verapamil and cyclosporin A, which exhibit poor potency, lack of selectivity for P-gp over other transporters (e.g., MRP1, BCRP, CYP enzymes), and significant intrinsic toxicity at concentrations required for effective MDR reversal [1]. These earlier agents also display undesirable pharmacokinetic interactions and a narrow therapeutic index, making them unsuitable for reliable in vitro MDR reversal studies and precluding their clinical translation. Zosuquidar was specifically engineered to overcome these deficits, providing a high degree of P-gp selectivity and a wide therapeutic window, thereby enabling robust, reproducible experimental results [2].

Quantitative Evidence for Zosuquidar's Superior Performance Over P-gp Inhibitor Alternatives


Superior Potency for P-gp Inhibition Relative to First-Generation Modulators

Zosuquidar demonstrates substantially greater potency for inhibiting P-glycoprotein (P-gp) compared to the first-generation inhibitors verapamil and cyclosporin A. In a direct comparison using a P-gp overexpressing cell line (HL60/VCR), the IC50 for Zosuquidar was 1.2 nM, which is orders of magnitude lower than the reported IC50 values for verapamil (5-10 µM) and cyclosporin A (1-5 µM) [1].

P-glycoprotein inhibition Multidrug resistance reversal Potency comparison

High Selectivity for P-gp Over MRP1 and BCRP Compared to Non-Specific Inhibitors

Zosuquidar exhibits high selectivity for P-gp, showing no significant inhibition of MRP1- or BCRP-mediated drug resistance at concentrations that fully reverse P-gp function. In a head-to-head study, Zosuquidar at 0.5 µM fully reversed vinorelbine resistance in P-gp-expressing HL60/Vinc cells but did not modulate resistance in MRP1-expressing HL60/ADR cells. Furthermore, even at a concentration 100-fold higher than its P-gp affinity (5 µM), Zosuquidar had no effect on BCRP-mediated mitoxantrone resistance in MCF-7/BCRP transfectants [1]. This is in contrast to non-specific inhibitors like MK571 and fumitremorgin C (FTC), which inhibit multiple transporters at their commonly used concentrations [2].

Transporter selectivity Off-target effects ABC transporter inhibition

Functional Reversal of P-gp-Mediated Multidrug Resistance at Nanomolar Concentrations

Zosuquidar completely reverses resistance to multiple chemotherapeutic agents in P-gp-overexpressing multidrug-resistant (MDR) cell lines at concentrations as low as 0.1-0.5 µM. In a study using the MDR cell line P388/ADR, Zosuquidar at 0.1 µM and 0.5 µM completely reversed resistance to vinblastine, doxorubicin, and etoposide, restoring their cytotoxicity to levels observed in drug-sensitive parental cells [1]. This functional reversal is a direct consequence of its potent and selective P-gp inhibition.

Multidrug resistance reversal Chemosensitization In vitro pharmacology

In Vivo Enhancement of Brain Penetration of a P-gp Substrate

Zosuquidar significantly enhances the brain penetration of the P-gp substrate nelfinavir in a dose-dependent manner in rats. At a dose of 6 mg/kg, the brain-to-plasma concentration ratio of nelfinavir increased from a baseline of 0.06 ± 0.03 (no Zosuquidar) to 0.85 ± 0.19. At 20 mg/kg, the ratio further increased to 1.58 ± 0.67, demonstrating a >25-fold enhancement in brain uptake [1].

Blood-brain barrier penetration CNS drug delivery In vivo pharmacology

Characterization of P-gp Inhibitor Interactions at the Molecular Level

A comparative study of P-gp modulators revealed that Zosuquidar, along with tariquidar and elacridar, inhibits P-gp ATPase activity with high affinity in a native membrane environment. However, distinct differences in their interaction with a mutant P-gp (Triple A) were observed. While Zosuquidar and tariquidar showed a similar ~30-fold decrease in IC50 against the mutant P-gp (IC50: 8 ± 1 nM for WT vs. 243 ± 46 nM for mutant), elacridar exhibited a 250-fold decrease (IC50: 7 ± 2 nM for WT vs. 1,738 ± 586 nM for mutant) [1]. This indicates that Zosuquidar and tariquidar share a more similar binding mode and are less sensitive to mutations in the drug-binding pocket compared to elacridar.

P-glycoprotein structure-activity Transporter pharmacology Inhibitor binding site

Optimal Use Cases for Zosuquidar in Multidrug Resistance Research and Assay Development


Validating P-gp-Mediated Drug Resistance in Cancer Cell Lines

When characterizing the resistance profile of a new anticancer agent or validating a drug-resistant cell line model, Zosuquidar serves as the gold-standard tool to confirm P-gp-mediated efflux. Its high potency and selectivity [1] allow researchers to use it at low, non-cytotoxic concentrations (e.g., 0.5 µM) to completely reverse resistance, providing unequivocal evidence of P-gp involvement and enabling accurate determination of the true cytotoxic potency (EC50) of the test compound [2].

Investigating Blood-Brain Barrier Permeability and CNS Drug Delivery

For studies aiming to understand the role of P-gp in limiting the brain penetration of novel CNS drug candidates, Zosuquidar is an essential in vivo tool. As demonstrated in rodent models, co-administration of Zosuquidar can dramatically increase the brain-to-plasma ratio of P-gp substrates, allowing researchers to assess the 'unmasked' CNS exposure potential of their compounds and to validate the functional relevance of P-gp at the blood-brain barrier [1].

Establishing P-gp-Specific Efflux Assays in ADME-Tox Screening

In drug discovery and development, accurately identifying P-gp substrates is crucial for predicting drug-drug interactions and bioavailability. Using Caco-2 or MDCK-MDR1 cell monolayers in conjunction with Zosuquidar at an optimized concentration of 3 µM provides a highly selective and robust assay for assessing P-gp-mediated efflux without confounding inhibition of other transporters like BCRP or MRP2 [1]. This ensures that data generated is specific to P-gp, reducing false positives and improving decision-making in lead optimization.

Benchmarking Novel P-gp Inhibitors in Functional Assays

When developing or evaluating new chemical entities as potential P-gp inhibitors, Zosuquidar provides a well-characterized, high-affinity reference standard. Its well-documented potency (Ki ~60 nM) and selectivity profile [1] make it an ideal positive control in functional reversal assays (e.g., calcein-AM uptake or vinblastine resistance reversal). Comparing the performance of new compounds against Zosuquidar allows for a quantitative assessment of their relative potency and efficacy, facilitating a clear 'go/no-go' decision in early-stage drug discovery projects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZOSUQUIDAR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.